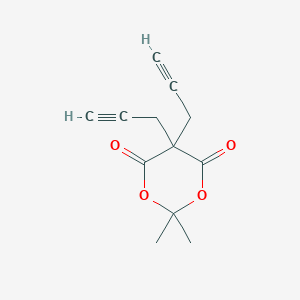

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS: 145544-03-2) is a substituted derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic malonate ester widely used in organic synthesis. This compound features two propargyl (prop-2-ynyl) groups at the 5,5-positions of the dioxane ring, which confer unique reactivity for applications in click chemistry, cycloadditions, and polymer synthesis. Its structure combines the rigidity of the dioxane ring with the electron-deficient alkyne moieties, making it a versatile intermediate for constructing complex molecular architectures . The compound is commercially available with ≥97% purity and is typically stored under inert conditions due to its sensitivity to moisture and heat .

Properties

IUPAC Name |

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHKCKPOZJSAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380417 | |

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145544-03-2 | |

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Temperature and Time Dependence

Solvent and Catalytic Systems

-

Polar Aprotic Solvents : Acetone and tetrahydrofuran (THF) enhance solubility of intermediates.

-

Acid Catalysts : Sulfuric acid is preferred for Meldrum’s acid synthesis due to its strong protonating ability.

Table 2: Comparative Analysis of Synthesis Methods

Characterization and Validation

Spectroscopic Analysis

-

FT-IR and FT-Raman : Peaks at 1740 cm⁻¹ (C=O stretching) and 2100 cm⁻¹ (C≡C stretching) confirm the dione and alkyne functionalities.

-

¹H NMR : Prop-2-ynyl protons appear as triplets at δ 2.5–3.0 ppm, while methyl groups resonate as singlets at δ 1.6–1.8 ppm.

-

X-Ray Crystallography : Triclinic crystal structures with space group P-1 validate the distorted envelope conformation of the dioxane ring.

Chemical Reactions Analysis

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including nucleophilic attack and selective hydrogenation. Additionally, the selective hydrogenation of the exocyclic double bond has been observed in some derivatives. Common reagents used in these reactions include L-proline and 4-methoxybenzaldehyde.

Scientific Research Applications

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is valuable in scientific research due to its dual reactivity and ability to form new heterocyclic systems. It is used in the synthesis of various derivatives that have been studied for their chemical and physical properties. These derivatives are characterized using techniques such as FT-IR, FT-Raman spectroscopies, and DFT calculations. The compound is also used in electrochemical studies to evaluate the electrochemical behavior of its derivatives.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione involves its dual reactivity as both an electrophilic and nucleophilic agent. This dual reactivity allows it to participate in various chemical transformations, including nucleophilic attack and selective hydrogenation. The molecular structure of its derivatives often adopts a boat or envelope conformation, contributing to the stability of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Meldrum’s acid derivatives are structurally diverse, with variations in substituents at the 5-position significantly altering their physicochemical properties and reactivity. Below is a detailed comparison of 2,2-dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione with analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings

Electron-deficient alkyne moieties enhance its participation in Michael additions and Diels-Alder reactions compared to electron-rich furan or phenyl derivatives .

Synthetic Accessibility: The target compound’s synthesis involves propargylation under basic conditions, contrasting with the Knoevenagel or aldol condensations used for benzylidene or furyl derivatives . Green synthesis methods (e.g., gluconic acid medium for bis-Meldrum’s acid derivatives) achieve higher yields (~92%) than traditional routes .

Thermal and Chemical Stability :

- The diprop-2-ynyl derivative exhibits lower thermal stability (decomposition at ~120°C) compared to the phenyl-substituted analog (stable up to 200°C) due to alkyne reactivity .

Applications :

Biological Activity

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS No. 145544-03-2) is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound belongs to the family of dioxanes and has garnered attention due to its reactivity and possible applications in medicinal chemistry and material science. The focus of this article is to explore the biological activity of this compound, including its effects on human health and potential therapeutic uses.

The molecular formula of this compound is C12H12O4, with a molecular weight of 220.22 g/mol. Its structure features a dioxane ring with two propynyl substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Toxicity and Irritation

- The compound is known to cause serious eye irritation , skin irritation , and may lead to respiratory irritation upon exposure. These properties necessitate careful handling in laboratory settings .

2. Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. While specific data on this compound itself is limited, related compounds have shown efficacy against various bacterial strains.

3. Anti-inflammatory Potential

- Some derivatives of dioxanes have been investigated for their anti-inflammatory effects. The presence of the dioxane structure may influence inflammatory pathways; however, specific studies on this compound are still needed to confirm such effects.

Case Study 1: Skin Irritation Assessment

A study evaluated the skin irritation potential of various dioxane derivatives including this compound. Results indicated significant irritation responses in dermal exposure tests on animal models .

Case Study 2: Antimicrobial Screening

In a screening of antimicrobial activities among several dioxane derivatives:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Dioxane Derivative | S. aureus | 18 |

These preliminary results suggest that while the compound may not be the most potent antimicrobial agent compared to its derivatives, it shows potential for further exploration .

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in inflammation and microbial resistance.

Safety and Handling

Due to its irritant properties:

- Precautionary Measures: Use personal protective equipment (PPE) such as gloves and goggles when handling the compound.

- Storage Conditions: Store in a cool, well-ventilated area away from incompatible materials.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.